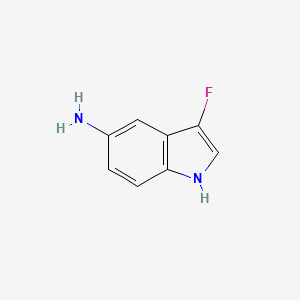

3-fluoro-1H-indol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7FN2 |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

3-fluoro-1H-indol-5-amine |

InChI |

InChI=1S/C8H7FN2/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H,10H2 |

InChI Key |

SVUDOWPIDDHNFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)F |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 3 Fluoro 1h Indol 5 Amine

Reactions of the C-5 Amino Group

The primary aromatic amine at the C-5 position is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Acylation and Sulfonylation for N-Functionalization

The nucleophilic character of the 5-amino group facilitates straightforward acylation and sulfonylation reactions. These transformations are fundamental for introducing amide and sulfonamide functionalities, which are prevalent in medicinal chemistry.

Acylation: The reaction of 3-fluoro-1H-indol-5-amine with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids yields the corresponding N-acyl derivatives. While direct examples for this compound are not prevalent in readily available literature, the acylation of the closely related 1H-indol-5-amine scaffold is a well-established transformation. For instance, the synthesis of various carboxamides has been demonstrated starting from (5-Amino-1H-indol-1-yl)(3-fluorophenyl)methanone, where the 5-amino group is acylated with different heterocyclic carboxylic acids. nih.gov This highlights the general reactivity of the 5-amino group on the indole (B1671886) ring towards acylation. nih.gov These reactions typically proceed under basic conditions, using a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct.

Sulfonylation: Similarly, the 5-amino group can be readily functionalized to form sulfonamides by reacting it with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction is a standard method for protecting amines or for introducing the sulfonamide moiety, a critical pharmacophore in many therapeutic agents.

A summary of representative N-functionalization reactions on the 5-amino indole core is presented below.

| Reagent Category | Specific Reagent Example | Product Functional Group |

| Acylating Agent | Pyrazine-2-carbonyl chloride | Carboxamide |

| Acylating Agent | Nicotinoyl chloride | Carboxamide |

| Sulfonylating Agent | p-Toluenesulfonyl chloride | Sulfonamide |

Alkylation and Reductive Amination Reactions

Introducing alkyl groups onto the C-5 amino group can be achieved through direct alkylation or, more controllably, via reductive amination.

Direct Alkylation: Direct N-alkylation with alkyl halides is possible but can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization.

Reductive Amination: A more efficient and widely used method for preparing secondary and tertiary amines is reductive amination. nih.gov This one-pot reaction involves the initial condensation of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine (or Schiff base). This imine is then reduced in situ to the corresponding alkylated amine. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting carbonyl compound but are reactive towards the protonated imine intermediate. ias.ac.inacs.org This method offers high selectivity and broad functional group tolerance, making it a cornerstone of modern amine synthesis. nih.govresearchgate.net

The general scheme for reductive amination is as follows:

Imine Formation: this compound + R₂C=O ⇌ Imine intermediate + H₂O

Reduction: Imine intermediate + [Reducing Agent] → N-alkylated this compound

This strategy allows for the controlled synthesis of a wide array of N-substituted derivatives from a vast pool of commercially available aldehydes and ketones.

Formation of Imine and Schiff Base Derivatives

The condensation of the primary amino group at C-5 with aldehydes or ketones provides a direct route to imine or Schiff base derivatives. nih.govxiahepublishing.com These compounds, characterized by the azomethine (-C=N-) group, are valuable intermediates in organic synthesis and have been investigated for their diverse biological activities. mdpi.comresearchgate.net

The reaction is typically carried out by refluxing the indole and the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid to facilitate the dehydration step. nih.govuodiyala.edu.iq The formation of the imine bond is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction.

Several studies on related 5-fluoro-isatin and other indole derivatives demonstrate this facile transformation. For example, 5-fluoro-isatin readily condenses with various aminophenoxy derivatives to form the corresponding imino-indoles. nih.gov Similarly, other substituted indoles have been used to synthesize a range of Schiff bases by reacting them with various aldehydes. nih.govuodiyala.edu.iq

The table below shows examples of Schiff base formation with related indole structures.

| Indole Reactant | Carbonyl Reactant | Product Type | Reference |

| 3-(4- amino) phenyl imino)-5-fluoroindolin-2-one | Substituted Benzaldehydes | Aromatic Schiff Base | nih.gov |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Hydrazine hydrate | Hydrazone (Imine) | xiahepublishing.comresearchgate.net |

| 5-Fluoro-isatin | 1-(2-(4-aminophenyloxyl)ethyl) morpholine | Imino-indole | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. wikipedia.orgmasterorganicchemistry.com Conversely, nucleophilic substitution is less common unless the ring is activated by potent electron-withdrawing groups.

Electrophilic Aromatic Substitution (EAS): The indole ring is highly activated towards electrophiles, with reactivity generally greatest at the C-3 position of the pyrrole (B145914) ring. libretexts.org However, in this compound, this position is blocked by the fluorine atom. Therefore, electrophilic attack will be directed to other positions, governed by the electronic effects of the existing substituents.

The C-5 amino group is a powerful activating, ortho-, para-directing group. The C-3 fluorine atom is a deactivating group due to its inductive effect but is also ortho-, para-directing through resonance. The combined influence of these groups would likely direct incoming electrophiles to the C-4 and C-6 positions of the benzene (B151609) ring, which are ortho and para to the strongly activating amino group. The C-2 position of the pyrrole ring is another potential site of attack. The precise outcome would depend on the specific electrophile and reaction conditions used for reactions such as halogenation, nitration, or Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This type of reaction typically requires an aromatic ring to be substituted with a good leaving group (like a halogen) and activated by the presence of strong electron-withdrawing groups (such as a nitro group) at positions ortho or para to the leaving group. youtube.com The this compound scaffold is not inherently activated for SNAr on the benzene portion of the ring. While fluorine can act as a leaving group, the activating effect of the electron-donating amino group and the indole nitrogen is unfavorable for nucleophilic attack on the carbocyclic ring. youtube.com

Modifications and Transformations of the C-3 Fluorine Substituent

The carbon-fluorine bond is exceptionally strong, making the C-3 fluorine substituent on the indole ring generally robust and resistant to transformation. Displacement of an aryl fluoride (B91410) via nucleophilic aromatic substitution (SNAr) is challenging and requires significant activation from potent electron-withdrawing groups positioned ortho or para to it. beilstein-journals.orgnih.govresearchgate.net In the case of this compound, the electron-rich nature of the indole ring system disfavors such a reaction pathway.

However, specialized reactions have been developed for the transformation of C-F bonds. For example, under palladium catalysis, certain indole heterocycles can undergo C-H functionalization followed by a β-fluoride elimination to yield gem-difluoro olefins, demonstrating a novel reactivity pattern for fluorinated indoles. nih.gov While not a direct substitution, this illustrates that under specific catalytic conditions, the C-F bond can be involved in transformations. Direct substitution of the C-3 fluorine would likely require harsh conditions or a multi-step sequence involving modification of the indole core to favor nucleophilic attack.

Oxidative and Reductive Manipulations of the Indole Core

Oxidative Manipulations: The indole core, particularly the electron-rich C2-C3 double bond, is susceptible to oxidation. The oxidation of indoles can lead to a variety of products, including oxindoles, isatins, or ring-opened compounds, depending on the oxidant and reaction conditions. Selective oxidation of indole at the C3-position is a known transformation that leads to 3-oxindole derivatives. acs.org In the subject compound, with the C-3 position blocked by fluorine, oxidation might preferentially occur at the C-2 position, potentially leading to a 2-oxindole derivative after rearrangement. Furthermore, the C-5 amino group itself can be susceptible to oxidation. Aromatic amines can be oxidized to the corresponding nitro compounds using reagents like in situ-formed performic acid. acs.org

Reductive Manipulations: The indole ring system can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) structure. This is most commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel under a hydrogen atmosphere. The synthesis of 7-fluoro-1H-indol-5-amine has been reported from the corresponding 7-fluoro-2,3-dihydro-1H-indol-5-amine via dehydrogenation with Pd/C, which confirms the viability of the reverse reaction—the hydrogenation of the indole to the indoline. chemicalbook.com This reduction transforms the planar, aromatic indole core into a non-aromatic, saturated heterocyclic system, significantly altering its chemical and physical properties.

Annulation Reactions for Constructing Fused Heterocyclic Systems

The strategic functionalization of the this compound core through annulation reactions opens a gateway to a diverse array of fused heterocyclic systems. These reactions, which involve the construction of a new ring onto the existing indole framework, are pivotal in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The presence of both a nucleophilic amino group and an electronically influential fluorine atom on the indole scaffold dictates the regioselectivity and feasibility of these transformations. Several classical and modern synthetic methodologies can be envisioned for the elaboration of this compound into more complex polycyclic structures, including the formation of carboline and other fused pyridine and pyrimidine (B1678525) ring systems.

The dual reactivity of this compound allows for annulation to occur either at the indole nucleus, utilizing the nucleophilic character of the C4 and C6 positions, or by involving the 5-amino group as a key nucleophile. The fluorine atom at the 3-position, being electron-withdrawing, is expected to influence the electron density of the pyrrole ring, potentially affecting the outcome of electrophilic substitution reactions.

Synthesis of Fused Pyridine Systems: Carboline Analogs

The construction of a pyridine ring fused to the indole core of this compound can lead to the formation of fluorinated β- and γ-carboline analogs. These scaffolds are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents.

Pictet-Spengler Reaction:

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines. wikipedia.org This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.org For this compound to be a suitable substrate for a classical Pictet-Spengler reaction, it would first need to be converted to the corresponding tryptamine derivative. However, a modified approach could potentially involve the 5-amino group directly.

A plausible strategy for the synthesis of a fluorinated γ-carboline analog would involve the reaction of this compound with a β-dicarbonyl compound, such as acetylacetone, in a Combes-type reaction.

Combes Quinoline (B57606) Synthesis:

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone to form a quinoline. wikipedia.org Applied to this compound, this reaction would be expected to yield a fused quinoline system, which in this case would be a γ-carboline derivative. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration. wikipedia.org The regioselectivity of the cyclization will be influenced by the electronic and steric factors of the indole ring.

| Reaction Name | Reagents | Catalyst | Expected Product |

| Combes Quinoline Synthesis | Acetylacetone | H₂SO₄ | 8-Fluoro-2,4-dimethyl-5H-pyrido[4,3-b]indole |

Skraup-Doebner-von Miller Reaction:

The Skraup-Doebner-von Miller reaction and its variations provide another avenue for the synthesis of quinolines, and by extension, carbolines. wikipedia.org This reaction typically involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound. wikipedia.org For this compound, this could be employed to construct a fused pyridine ring. The reaction conditions are often harsh, which could be a limitation.

| Reaction Name | Reagents | Catalyst | Expected Product |

| Skraup-Doebner-von Miller Reaction | Acrolein, Oxidizing agent (e.g., nitrobenzene) | H₂SO₄ | 8-Fluoro-5H-pyrido[4,3-b]indole |

Synthesis of Fused Pyrimidine Systems

The 5-amino group of this compound is a key functional handle for the construction of fused pyrimidine rings. These annulation strategies often involve the reaction of the amino group with reagents containing a 1,3-dielectrophilic character.

A common and effective method for the synthesis of fused pyrimidines is the reaction of an ortho-amino-substituted heterocycle with a one-carbon synthon, followed by cyclization. In the context of this compound, the amino group at the 5-position can react with various reagents to build the pyrimidine ring.

For instance, reaction with formamide (B127407) or dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can introduce the necessary carbon and nitrogen atoms to form the pyrimidine ring. Another approach involves a multi-step sequence where the amino group is first acylated or condensed with a suitable precursor, followed by cyclization.

| Reagent | Conditions | Expected Fused Heterocycle |

| Ethyl 2-cyano-2-(ethoxymethylene)acetate | Heat | Ethyl 4-amino-8-fluoro-5H-pyrimido[5,4-b]indole-2-carboxylate |

| Dimethylformamide-dimethyl acetal (DMF-DMA) followed by an amine | Heat | N-Substituted-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine |

| N,N'-Carbonyldiimidazole (CDI) | Heat | 8-Fluoro-1,5-dihydro-4H-pyrimido[5,4-b]indol-4-one |

Advanced Research Applications of 3 Fluoro 1h Indol 5 Amine Derivatives in Chemical Biology

Structure-Activity Relationship (SAR) Investigations of Substituted Indole (B1671886) Systems

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been the subject of extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential. Modifications at various positions of the indole ring system can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties.

Analysis of Fluorine Atom Influence on Biological Activity

The introduction of a fluorine atom into the indole scaffold is a widely used strategy in medicinal chemistry to enhance biological activity and improve metabolic stability. The unique properties of fluorine, such as its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond, contribute to its significant impact on molecular properties.

One of the primary effects of fluorination is the modulation of a compound's physicochemical properties, such as lipophilicity and pKa. Increased lipophilicity can enhance a molecule's ability to penetrate cell membranes and hydrophobic protein pockets. Furthermore, the strong electron-withdrawing nature of fluorine can alter the electron distribution within the indole ring, which can influence the basicity of nearby functional groups and thereby improve bioavailability through better membrane permeation.

Impact of C-5 Amine Functionalization on Molecular Recognition

The C-5 position of the indole ring is a critical site for modification, and the introduction of an amine group at this position can play a pivotal role in molecular recognition and binding affinity. The amine group can act as both a hydrogen bond donor and acceptor, enabling it to form specific and strong interactions with amino acid residues in the active site of a target protein.

Functionalization of the benzenoid ring of the indole scaffold, including the C-5 position, has historically been challenging compared to modifications on the pyrrole (B145914) nucleus. However, advances in synthetic methodologies have enabled the construction of C-5 functionalized indoles, including those with amino acid motifs. These C-5 substituted indole derivatives are of significant interest due to their unique biological activities.

In the context of enzyme inhibition, for example, the C-5 amino group can be crucial for anchoring the molecule within the binding pocket. Derivatives of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile have been developed as selective TYK2 inhibitors, highlighting the importance of the indol-5-yl)amino moiety for activity. Similarly, 3-fluoro-N-1H-indol-5-yl-5-morpholin-4-ylbenzamide has been identified as a compound that targets mitogen-activated protein kinase 14, where the indol-5-yl group is a key structural feature. These examples underscore the strategic importance of the C-5 amine in establishing key interactions that drive molecular recognition and biological function.

Rational Design Principles for Modulating Biological Potency and Selectivity

The rational design of indole derivatives involves a systematic approach to modify the core structure to enhance biological potency and selectivity for a specific target. This process relies heavily on SAR data, which informs how different substituents and functional groups at various positions on the indole ring affect interactions with the biological target.

Key principles in the rational design of these compounds include:

Target-Specific Modifications: Modifications are tailored to the specific topology of the target's binding site. For example, in designing inhibitors for the HIV-1 gp41 protein, the linkage between indole rings and substitutions on them were systematically altered to optimize the molecule's shape and hydrophobic pocket binding affinity.

**Biois

Preclinical Exploration in Anticancer Research

Efficacy Against Drug-Resistant Cancer Cell Lines in Preclinical Studies

The development of drug resistance remains a formidable challenge in cancer chemotherapy. The indole scaffold is a key component in several approved anticancer agents, and its derivatives are actively being investigated for their potential to overcome resistance mechanisms. nih.govresearchgate.net Fluorination of the indole ring, as seen in derivatives of 3-fluoro-1H-indol-5-amine, is a strategy employed to enhance anticancer potency.

Preclinical studies have demonstrated that certain fluorinated indole derivatives exhibit significant antiproliferative activity against a range of human cancer cell lines. For instance, a series of fluorinated-indole derivatives showed moderate to high anticancer activities against prostate (PC3), lung (A549), and pancreatic (PaCa2) cancer cell lines. rsc.org One derivative, featuring fluoro and methoxy (B1213986) groups at the C-6 position of two indole rings, was particularly potent and selective against A549 lung cancer cells, with an IC50 value of 0.8 μM. rsc.org

Furthermore, a 3-fluoroindole derivative displayed substantial inhibitory activity against the HepG2 human liver cancer cell line with an IC50 value of 2.50 μM, which was a six-fold improvement in inhibitory activity compared to the reference drug sorafenib. rsc.org In another study, fluorinated indolinone derivatives were evaluated as multi-targeted kinase inhibitors against hepatocellular carcinoma (HCC) cell lines. One such derivative demonstrated potent activity against both HuH7 and HepG2 cell lines with IC50 values of 1.1 μM and 0.4 μM, respectively, surpassing the efficacy of the approved drug sunitinib. rsc.org

While direct studies on this compound derivatives against a broad panel of drug-resistant cell lines are still emerging, the existing data on fluorinated indoles suggest a promising avenue for developing next-generation anticancer agents capable of combating drug resistance.

Table 1: Preclinical Anticancer Activity of Selected Fluorinated Indole Derivatives

| Compound Type | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Fluorinated bis-indole derivative | A549 (Lung) | 0.8 | rsc.org |

| 3-Fluoroindole derivative | HepG2 (Liver) | 2.50 | rsc.org |

| Fluorinated indolinone derivative | HuH7 (Liver) | 1.1 | rsc.org |

Investigation in Antimicrobial and Antifungal Research (Preclinical Studies)

The rise of multidrug-resistant pathogens presents a critical global health challenge. Indole derivatives have been a fertile ground for the discovery of new antimicrobial agents due to their diverse biological activities. The introduction of fluorine into the indole scaffold can enhance the antimicrobial and antifungal properties of these compounds.

Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of hospital-acquired infections. The indole nucleus has been identified as a valuable scaffold for developing novel anti-MRSA agents. nih.gov Preclinical studies have shown that certain indole derivatives exhibit potent activity against MRSA. For example, a study of new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties revealed that an indole-triazole derivative demonstrated significant promise as a novel antibacterial agent. nih.gov

Invasive fungal infections, particularly in immunocompromised individuals, are a growing concern. Indole derivatives have shown potential as antifungal agents. Preclinical in vitro studies have evaluated the efficacy of indole derivatives against various human pathogenic fungi.

For instance, a series of indole derivatives were tested against Candida albicans and Candida krusei. Several of the tested compounds, particularly indole-triazole derivatives, exhibited promising antifungal activity, with some showing better efficacy against C. krusei than the standard drug fluconazole. nih.gov Another study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, including a 3-(5-fluoro-1H-indol-3-yl) derivative, demonstrated their potential against various plant pathogenic fungi, suggesting a broader antifungal utility for this class of compounds. mdpi.com Further research is needed to fully explore the efficacy of this compound derivatives against a wider range of human pathogenic fungi.

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-triazole derivative | Candida albicans | 3.125 | nih.gov |

The inherent versatility of the indole nucleus makes it an attractive scaffold for the design of novel antimicrobial agents. nih.govnih.gov By modifying the core indole structure, researchers can develop compounds with improved potency, selectivity, and reduced toxicity. The incorporation of a fluorine atom, as in this compound, can be a key design element to enhance the drug-like properties of these novel scaffolds. The development of hybrid molecules, where the indole moiety is combined with other pharmacophores such as oxadiazoles (B1248032) or carbazoles, represents a promising strategy for creating new antimicrobial agents with unique mechanisms of action. mdpi.com

Contributions to Neuroscience Research (Preclinical Enzyme/Receptor Modulation)

Indole derivatives have long been recognized for their significant roles in neuroscience, with many natural and synthetic indoles acting on various receptors and enzymes in the central nervous system. The strategic placement of a fluorine atom can fine-tune the pharmacological profile of these compounds.

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. A derivative of this compound, specifically N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, has been identified as a novel, selective, and competitive inhibitor of human MAO-B. researchgate.netnih.gov

In preclinical studies, this compound demonstrated potent MAO-B inhibitory activity with a competitive mode of inhibition. The structure-activity relationship studies highlighted the importance of the N-substituted indole-based analogue for achieving high potency and selectivity. researchgate.netnih.gov

Table 3: Preclinical MAO-B Inhibitory Activity of an N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide

| Parameter | Value | Reference |

|---|---|---|

| IC50 (MAO-B) | 0.78 µM | researchgate.netnih.gov |

| Selectivity Index (SI) vs MAO-A | > 120 | researchgate.netnih.gov |

| Inhibition Constant (Ki) for MAO-B | 94.52 nM | researchgate.netnih.gov |

| Mode of Inhibition | Competitive | researchgate.netnih.gov |

Serotonin (B10506) Receptor Agonism and Related Receptor Interactions

The indole nucleus is a foundational scaffold in the development of ligands for serotonin (5-HT) receptors, owing to its structural similarity to the endogenous neurotransmitter serotonin. The introduction of a fluorine atom at the 3-position and an amine group at the 5-position of the indole ring, as seen in this compound, provides a versatile template for creating derivatives with nuanced affinities for various 5-HT receptor subtypes.

Research into 5-substituted indolylethylamines has demonstrated their activity as agonists at 5-HT1D receptors. nih.gov Modifications to the amine substituent can fine-tune selectivity, with primary amine and N,N-dimethyl substitutions appearing optimal for 5-HT1Dα affinity. nih.gov Certain N,N-diethyl and N,N-dimethyl derivatives have shown a significant preference (10-25 times) for the 5-HT1Dα receptor over the 5-HT1Dβ subtype. nih.gov

Derivatives of the indole scaffold are also explored as ligands for other serotonin receptor subtypes, including the 5-HT2A receptor, where they are investigated for various therapeutic applications. wikipedia.org Furthermore, the structural framework of indolylpropyl-piperazine has been effectively utilized to develop potent ligands for the serotonin transporter (SERT), a key target in the management of major depressive disorder. nih.gov The addition of halogen atoms, such as fluorine, to the indole ring often enhances binding affinity for SERT. nih.gov

The development of multi-target-directed ligands has also been a focus, with some indole-based compounds designed to interact with both serotonin and dopamine receptors, which may offer a broader therapeutic profile for complex neurological disorders. thieme-connect.comresearchgate.net For instance, Bretisilocin, a 5-fluorinated tryptamine (B22526) analog, acts as an agonist at 5-HT2A and 5-HT2C receptors. wikipedia.org

Table 1: Serotonin Receptor Interactions of Selected Indole Derivatives

| Compound Class | Target(s) | Observed Activity |

| 5-Substituted Indolylethylamines | 5-HT1Dα, 5-HT1Dβ | Agonist activity, with selectivity for 5-HT1Dα. nih.gov |

| Indolylpropyl-piperazines | SERT | High-affinity ligands, potency enhanced by halogens. nih.gov |

| Bretisilocin (5-fluoro-MET) | 5-HT2A, 5-HT2C | Agonist. wikipedia.org |

| Pyridine (B92270)/Piperazine (B1678402) Derivatives | 5-HT1A, Dopamine D2/D3 | Multi-target agonists. thieme-connect.comresearchgate.net |

Exploration of Dopaminergic System Interactions

The versatile this compound framework is also a valuable starting point for the synthesis of ligands targeting the dopaminergic system. Research has focused primarily on the D2-like receptor family, which includes the D2, D3, and D4 subtypes, due to their critical roles in neuropsychiatric conditions.

A series of substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their affinity for human dopamine D2, D3, and D4 receptors. nih.gov Specific derivatives within this class have demonstrated high binding affinity and selectivity for the D3 receptor over the D2 receptor, with low affinity for D4 receptors. nih.gov

Furthermore, indole derivatives have been incorporated into multi-target strategies, aiming to modulate both the dopaminergic and serotonergic systems simultaneously. nih.govproquest.com For example, novel compounds linking an indolyl-propyl-piperazinyl core to a benzoxazine (B1645224) moiety have been assessed for their affinity towards the dopamine D2 receptor and the serotonin transporter (SERT). nih.gov While many of these compounds show high affinity for SERT, certain derivatives also exhibit nanomolar affinity for the D2 receptor, presenting a promising profile for a multi-target lead compound. nih.govproquest.com

Bioisosteric approaches have been used to design novel piperazine derivatives that act as agonists for both dopamine (D2/D3) and serotonin (5-HT1A) receptors, which could be beneficial for treating conditions like Parkinson's disease. thieme-connect.comresearchgate.netthieme-connect.com

Table 2: Dopamine Receptor Affinities of Representative Indole-Based Compounds

| Compound Series | Target(s) | Affinity Range (Ki or EC50) | Selectivity Profile |

| 1H-Indolyl Carboxylic Acid Amides | D2, D3, D4 | Ki = 0.18 to 1.5 nM for D3. nih.gov | High selectivity for D3 vs. D2 (up to 87-fold). nih.gov |

| Indolylpropyl-piperazinyl-ethanamides | D2, SERT, MAO-A | Nanomolar affinity for D2 in select compounds. nih.gov | Primarily SERT ligands, some with dual D2/SERT action. nih.gov |

| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives | D2, D3, 5-HT1A | EC50 values in the low nanomolar range. thieme-connect.comresearchgate.net | Multi-target D2/D3/5-HT1A agonists. thieme-connect.comresearchgate.net |

Development of Fluorescent Probes and Biosensors

Design and Synthesis of Indole-Based Fluorescent Tags

The indole scaffold is an intrinsically fluorescent molecule, making it an excellent platform for the design of fluorescent probes and biosensors. sjp.ac.lk Its electron-rich π-system gives rise to desirable photophysical properties that can be modulated by chemical modification. sjp.ac.lkresearchgate.net The design of indole-based fluorescent tags typically involves coupling the indole fluorophore to a specific recognition unit (receptor) that can selectively interact with a target analyte, such as a metal ion or biological molecule.

The synthesis of these probes often employs straightforward chemical reactions. One common method is the condensation of an indole derivative, such as indole-3-carbaldehyde, with another molecule to form a Schiff base. nih.govresearchgate.net This approach has been used to create probes for various analytes. Another strategy involves linking the indole core to other functional groups that can coordinate with metal ions. nih.gov For instance, two indole-based fluorescent chemosensors were prepared to selectively detect Hg(2+) ions in aqueous solutions. nih.gov

More complex probes can be synthesized by attaching the indole moiety to other known fluorophores, such as BODIPY or cyanine (B1664457) dyes. acs.orgnih.gov This strategy can enhance the fluorescent properties of the probe, shifting its emission to longer wavelengths and improving its utility for biological applications. The synthesis of these sophisticated probes may involve multi-step pathways, including protection of reactive groups, alkylation, and final coupling to the fluorescent dye. acs.orgnih.gov

Applications in Preclinical Biological Imaging and Molecular Detection

Indole-based fluorescent probes have found significant application in preclinical research for the visualization and detection of biologically important molecules and processes within living systems. Their ability to provide real-time spatial and temporal information makes them powerful tools in chemical biology.

A key application is the detection of metal ions in biological environments. For example, an indole-based fluorescent chemosensor, IH-Sal, was developed for the detection of Zn2+ and was successfully used to quantify and image zinc ions in zebrafish, a common model organism. mdpi.com Similarly, other indole-based sensors have been designed for the detection of fluoride (B91410) ions and have demonstrated potential for investigating biological processes involving fluoride within living cells. spectroscopyonline.com

Beyond ion detection, these probes are used to visualize specific cellular organelles and processes. An indole-embedded fluorescent naphthalimide was developed for the selective imaging of autophagosomes in live cells, co-localizing with established autophagosome markers. rsc.org This allows for the study of autophagy, a critical cellular degradation and recycling pathway. rsc.org

In the field of receptor biology, fluorescent ligands derived from indole structures are used to study receptor distribution and function. Novel fluorescent probes with an indole core have been developed as high-affinity ligands for sigma (σ) receptors, enabling their study using fluorescence-based techniques like flow cytometry and confocal microscopy in cancer cell lines. nih.gov

Spectroscopic Properties and Fluorescence Mechanism Studies

The utility of indole-based fluorescent probes is underpinned by distinct changes in their spectroscopic properties upon interaction with a target analyte. These changes are typically studied using UV-visible absorption and fluorescence spectroscopy. researchgate.netnih.gov Upon binding to a target, a probe may exhibit a "turn-on" or "turn-off" fluorescent response, a shift in its emission wavelength (ratiometric response), or a change in color visible to the naked eye. spectroscopyonline.comnih.gov

Several photophysical mechanisms can govern these changes:

Photoinduced Electron Transfer (PET): In the "off" state, fluorescence is quenched because an electron is transferred from the excited fluorophore to the receptor. Binding of the analyte to the receptor alters its electronic properties, inhibiting PET and "turning on" fluorescence. sjp.ac.lkspectroscopyonline.com

Intramolecular Charge Transfer (ICT): This mechanism involves a change in the electronic distribution of the probe upon excitation. Analyte binding can modulate the ICT process, leading to a shift in the emission wavelength. spectroscopyonline.com

Chelation-Enhanced Fluorescence (CHEF): When the probe binds to a metal ion, the resulting complex can become more rigid, reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity. sjp.ac.lk

Fluorescence Quenching: Conversely, binding to certain analytes, particularly heavy metal ions, can quench fluorescence through mechanisms like electron or energy transfer. sjp.ac.lkresearchgate.net

These mechanisms are investigated through detailed spectroscopic titrations, where the concentration of the analyte is gradually increased, and the corresponding changes in absorption and fluorescence are measured. acs.org Such studies allow for the determination of key parameters like binding constants and detection limits. nih.gov

Enzyme Inhibitor and Receptor Ligand Design (General Preclinical Focus)

The indole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the design of a wide array of enzyme inhibitors and receptor ligands with preclinical therapeutic potential. Its structural features allow for diverse interactions with biological targets.

In the realm of enzyme inhibition, indole derivatives have been developed as potent and selective inhibitors for several key enzymes. For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was identified as a novel, selective, and competitive inhibitor of human monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. nih.gov In another study, derivatives based on a 3-cyano-1H-indol-5-yl moiety were designed as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in hyperuricemia and gout. nih.gov The indole core is also a feature in compounds designed to inhibit kinases involved in cancer cell signaling, such as the PI3K/AKT/mTOR pathway. mdpi.com

The indole framework is equally prominent in the design of ligands for a broad spectrum of receptors. Systematic modifications of the aminoalkylindole scaffold have led to the identification of dual cannabinoid receptor 1 (CB1R) antagonists and cannabinoid receptor 2 (CB2R) agonists. uky.edu Other research has produced indole-based ligands with high affinity for sigma receptors, which are targets for neurological disorders and cancer. nih.gov The versatility of the scaffold is further demonstrated by the development of indoline-derived agonists for the G protein-coupled receptor 17 (GPR17) for potential glioblastoma treatment, and indole-based estrogens that selectively target the estrogen receptor. providence.orgacs.org This broad applicability underscores the importance of the indole nucleus in preclinical drug discovery. mdpi.com

Table 3: Diverse Biological Targets of Indole-Based Derivatives in Preclinical Research

| Target Class | Specific Target(s) | Therapeutic Area Focus |

| Enzymes | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases. nih.gov |

| Xanthine Oxidase (XO) | Hyperuricemia, Gout. nih.gov | |

| Kinases (PI3K/AKT/mTOR) | Cancer (Glioblastoma). mdpi.com | |

| Receptors | Cannabinoid (CB1, CB2) | Alcohol Abuse, Neuropathic Pain. uky.edu |

| Sigma (σ1, σ2) | Neurological Disorders, Cancer. nih.gov | |

| G Protein-Coupled (GPR17) | Cancer (Glioblastoma). providence.org | |

| Estrogen Receptor (ER) | Hormone-dependent Cancers, Osteoporosis. acs.org | |

| PDGFR, VEGFR, EGFR | Cancer (Glioblastoma). mdpi.com |

Characterization of Binding Affinity and Selectivity

The introduction of a fluorine atom to the indole scaffold can significantly influence the binding affinity and selectivity of derivatives for various receptors and transporters. Research has demonstrated that fluorinated indoleamines are potent ligands for several important biological targets.

For instance, derivatives of 5-fluoro-1H-indole have been shown to exhibit high affinity for serotonin receptors. One such derivative, N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine, displays a strong binding affinity for the 5-HT7 receptor, with an inhibition constant (Ki) of 8 nM. Another compound, a 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione derivative, showed a Ki of 128 nM for the 5-HT1A receptor.

Furthermore, fluorinated indole derivatives have been developed as ligands for the serotonin transporter (SERT). A specific 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione derivative demonstrated a high affinity for SERT with a Ki value of 9.2 nM. Another compound, [3-(5-Fluoro-1H-indol-3-yl)-propyl]-[2-(2-methoxy-phenoxy)-ethyl]-amine, has been reported to have an IC50 of 20 nM for the human serotonin transporter.

Selectivity is a crucial aspect of drug design, and fluorinated indole derivatives have shown promise in this area. For example, the compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide is a selective inhibitor of monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A), with a selectivity index greater than 120. This selectivity is important for minimizing off-target effects.

| Compound | Target | Affinity Value | Reference |

|---|---|---|---|

| N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine | 5-HT7 Receptor | Ki = 8 nM | |

| 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione derivative (compound 10) | 5-HT1A Receptor | Ki = 128 nM | |

| 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione derivative (compound 11) | SERT | Ki = 9.2 nM | |

| [3-(5-Fluoro-1H-indol-3-yl)-propyl]-[2-(2-methoxy-phenoxy)-ethyl]-amine | SERT | IC50 = 20 nM | |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | IC50 = 0.78 µM |

Modulation of Specific Enzymatic Activities and Cellular Signaling Pathways

Derivatives of this compound and related fluorinated indoles serve as valuable tools for modulating the activity of specific enzymes and cellular signaling pathways, which is critical for understanding and potentially treating various diseases.

A prominent example is the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. The derivative N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide has been identified as a potent and competitive inhibitor of human MAO-B. Kinetic studies revealed an inhibition constant (Ki) of 94.52 nM for this compound against MAO-B. Its inhibitory activity is also demonstrated by an IC50 value of 0.78 µM. The competitive mode of inhibition suggests that it vies with the natural substrate for the enzyme's active site.

In addition to targeting enzymes involved in neurotransmitter metabolism, derivatives have been designed to interact with components of cellular signaling cascades. For instance, 3-fluoro-N-1H-indol-5-yl-5-morpholin-4-ylbenzamide has been identified as a small molecule that targets mitogen-activated protein kinase 14 (MAPK14), also known as p38α. MAP kinases are crucial components of signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis. By targeting MAPK14, this compound can be used as a chemical probe to investigate the roles of this kinase in various physiological and pathological conditions.

| Compound | Target Enzyme/Pathway Component | Effect | Quantitative Data | Reference |

|---|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Monoamine Oxidase B (MAO-B) | Competitive Inhibition | Ki = 94.52 nM; IC50 = 0.78 µM | |

| 3-fluoro-N-1H-indol-5-yl-5-morpholin-4-ylbenzamide | Mitogen-activated protein kinase 14 (MAPK14) | Targeting/Binding | Not specified |

Computational and Theoretical Investigations of 3 Fluoro 1h Indol 5 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods are used to predict geometry, energy levels, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. figshare.com Studies on the parent indole (B1671886) molecule and its substituted analogs offer insights into how the fluorine and amine groups in 3-fluoro-1H-indol-5-amine would influence its properties. researchgate.net

The electronic properties of indole derivatives are significantly affected by the nature and position of substituents on the bicyclic ring. nih.govnih.gov DFT calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the fluorine atom at the 3-position, being highly electronegative, would act as an electron-withdrawing group, influencing the electron density of the pyrrole (B145914) ring. The amine group at the 5-position is a strong electron-donating group, which would increase the electron density of the benzene (B151609) ring. This push-pull electronic effect would likely result in a smaller HOMO-LUMO energy gap compared to unsubstituted indole, suggesting higher reactivity. DFT studies on other indole derivatives have been used to calculate key reactivity descriptors. rsc.org

Table 1: Representative Quantum Chemical Reactivity Descriptors (Illustrative for Indole Derivatives)

| Parameter | Description | Typical Significance for Indole Derivatives |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.netrsc.org |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. rsc.org |

This table is illustrative of parameters calculated for indole derivatives in DFT studies; specific values for this compound would require dedicated calculations.

Conformational analysis is used to determine the most stable three-dimensional arrangement of a molecule. For relatively rigid structures like the indole ring, this analysis focuses on the orientation of substituent groups. The planarity of the indole ring system is a key feature, though minor puckering can occur.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative fluorine atom at C3 and the nitrogen atom of the amine group at C5, indicating these are likely sites for hydrogen bonding or interaction with electrophiles. nih.gov

Positive Potential (Blue): Located around the hydrogen atoms of the amine group (-NH2) and the indole N-H, identifying them as potential hydrogen bond donors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. orientjchem.orgresearchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov

While no specific docking studies for this compound are reported, the indole scaffold is a well-known "privileged structure" that binds to a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes like proteases and polymerases. thepharmajournal.com Docking studies on various indole derivatives have successfully predicted their interactions with targets such as Pim-1 kinase and SARS CoV 3CLpro. nih.govnih.gov

The process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The score, typically expressed as a binding energy (kcal/mol), estimates the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex. thepharmajournal.comfrontiersin.org

Table 2: Example of Molecular Docking Results for Indole Derivatives Against Various Protein Targets

| Indole Derivative Class | Protein Target | PDB ID | Binding Energy (kcal/mol) (Example) | Key Interacting Residues (Example) |

|---|---|---|---|---|

| Indole-Thiadiazoles | DNA Gyrase B | 3U2D | -8.5 to -9.5 | Asp73, Gly77, Thr165 |

| Indole-Triazoles | Pim-1 Kinase | 3BGP | -7.0 to -8.0 | Glu121, Leu120, Val52 |

| Isatin-Indoles | SARS CoV 3CLpro | 6LU7 | -6.5 to -7.5 | His41, Met49, Cys145 |

This table presents representative data from docking studies on various indole derivatives to illustrate the application and type of results obtained. The values are examples and not specific to this compound. thepharmajournal.comnih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. In drug design, MD is often used to refine the results of molecular docking. While docking provides a static snapshot of the binding pose, MD simulations can confirm the stability of the ligand-protein complex in a dynamic, solvated environment. frontiersin.org

Studies on indole derivatives have used MD simulations to validate docking predictions. nih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, low RMSD value suggests the complex is not undergoing major conformational changes and the ligand remains stably bound. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High fluctuations in the binding site could suggest instability, whereas low fluctuations can indicate a rigid and stable binding pocket.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking.

For this compound, an MD simulation would be crucial to verify if the predicted binding pose from a docking study is stable over a period of nanoseconds, ensuring that key interactions, such as hydrogen bonds involving the amine or fluoro groups, are maintained. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com QSAR models are ligand-based design approaches used when the 3D structure of the biological target is unknown. orientjchem.org

Numerous QSAR studies have been conducted on indole derivatives to predict their activity as anticancer, antimicrobial, or enzyme inhibitory agents. proceedings.sciencemdpi.com These models are built by calculating a set of molecular descriptors (physicochemical, electronic, topological) for a series of known active and inactive compounds. A statistical method, such as multiple linear regression or machine learning, is then used to build an equation that correlates these descriptors with the observed activity.

A predictive QSAR model for a new series of this compound derivatives would allow researchers to estimate the biological activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov A high q² value (typically > 0.5) indicates good predictive ability. nih.gov

In Silico ADME Prediction for Lead Compound Optimization

For a compound to be a successful drug, it must possess not only good biological activity but also favorable pharmacokinetic properties. ADME refers to Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetics. japsonline.com

ADME predictions for indole derivatives are common in the literature. ijmps.orgnih.gov Various computational models, often available as web-based servers like SwissADME and pkCSM, can predict a wide range of properties. researchgate.net For this compound, these tools would predict parameters such as:

Oral Bioavailability: Whether the compound is likely to be well-absorbed after oral administration. Many models use rules like Lipinski's Rule of Five.

Blood-Brain Barrier (BBB) Penetration: Predicts if the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by estimating whether the compound inhibits major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). japsonline.com

Hepatotoxicity: Assesses the potential for the compound to cause liver damage. japsonline.com

Plasma Protein Binding: Estimates the extent to which the compound will bind to proteins in the blood, which affects its distribution. japsonline.com

Table 3: Common In Silico ADME/Tox Parameters Predicted for Indole Derivatives

| Parameter | Predicted Property | Importance in Drug Discovery |

|---|---|---|

| Gastrointestinal (GI) Absorption | High/Low | Predicts oral absorption. |

| BBB Permeant | Yes/No | Determines potential for CNS activity or side effects. |

| CYP Inhibitor (e.g., CYP2D6) | Yes/No | Predicts risk of metabolic drug-drug interactions. |

| Lipinski's Rule of Five | 0-1 Violations | Assesses drug-likeness and oral bioavailability. researchgate.net |

| Ames Toxicity | Mutagen/Non-mutagen | Predicts mutagenic potential. |

| Human Intestinal Absorption (HIA) | % Absorption | Quantifies the extent of absorption from the gut. japsonline.com |

This table lists common ADME/Tox parameters that are routinely predicted for drug candidates, including indole-based compounds, to guide lead optimization. ijmps.orgresearchgate.net

Future Research Directions and Emerging Opportunities

Design and Synthesis of Multi-Target Directed Ligands Incorporating the 3-Fluoro-1H-indol-5-amine Scaffold

The complexity of multifactorial diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several biological pathways. nih.govnih.gov The indole (B1671886) nucleus is a versatile scaffold for designing such agents due to its ability to be readily functionalized to interact with various biological targets. mdpi.comnih.gov

The this compound scaffold offers distinct advantages for MTDL design. The 5-amino group serves as a convenient synthetic handle for introducing other pharmacophores through amide bond formation or other linkages. The fluorine atom at the 3-position can enhance binding affinity and selectivity for target proteins through favorable electrostatic interactions.

Future research in this area could focus on designing indole-based MTDLs for Alzheimer's disease by combining the this compound core with moieties known to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or beta-amyloid aggregation. tandfonline.comresearchgate.net For instance, derivatives could be synthesized that link the 5-amino group to fragments known to interact with the peripheral anionic site of AChE, leading to dual-binding inhibitors.

| Target Combination | Rationale for MTDL Design with this compound | Potential Therapeutic Area |

| Kinase Inhibition & Microtubule Disruption | The indole scaffold is present in known kinase inhibitors and tubulin polymerization inhibitors. The 5-amino group allows for the attachment of side chains to target different kinase ATP-binding sites. | Cancer |

| Cholinesterase Inhibition & Aβ Aggregation Inhibition | The indole core can mimic the binding of acetylcholine, and specific side chains can be added to interfere with Aβ peptide aggregation. | Alzheimer's Disease |

| Monoamine Oxidase B (MAO-B) Inhibition & Antioxidant Activity | Fluorinated indoles have shown potential as MAO-B inhibitors, and the scaffold can be combined with known antioxidant moieties to combat oxidative stress in neurodegenerative diseases. | Parkinson's Disease |

Integration into Advanced Functional Materials and Nanotechnologies

The unique electronic and photophysical properties of indole derivatives make them attractive candidates for incorporation into advanced functional materials and nanotechnologies. frontiersin.org The π-conjugated system of the indole ring can facilitate charge transport, while the inherent fluorescence of some indole compounds is useful for sensing and imaging applications. nih.gov

The this compound scaffold could be explored as a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substituent can lower the HOMO and LUMO energy levels, potentially improving the stability and efficiency of such devices. The amino group provides a site for polymerization or grafting onto other material backbones.

In the realm of nanotechnology, derivatives of this compound could be encapsulated within or conjugated to nanoparticles for targeted drug delivery. nih.govdntb.gov.ua For example, the compound could be functionalized with targeting ligands and loaded into polymeric micelles or liposomes to enhance its delivery to cancer cells, thereby improving efficacy and reducing systemic toxicity. dntb.gov.ua

Application of Artificial Intelligence and Machine Learning in Derivative Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of new molecules and the prediction of their synthetic routes. harvard.edunih.gov These computational tools can be powerfully applied to the this compound scaffold to explore a vast chemical space and identify derivatives with desired properties.

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to propose novel indole derivatives with a high probability of biological activity. harvard.edu Quantitative structure-activity relationship (QSAR) models can then be developed to predict the potency and selectivity of these virtual compounds, prioritizing the most promising candidates for synthesis. mdpi.com

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Design | Utilizes generative models to create novel molecular structures based on the this compound scaffold with optimized properties. | Rapid identification of promising new drug candidates. |

| Virtual Screening | Employs machine learning models to predict the biological activity of a large library of virtual derivatives against various targets. | Cost-effective prioritization of compounds for synthesis and testing. |

| Synthesis Planning | Leverages AI to predict retrosynthetic pathways for complex target molecules. | Accelerates the development of efficient and sustainable synthetic routes. |

| Property Prediction | Uses computational models to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed derivatives. | Early identification of candidates with favorable drug-like properties. |

Exploration of Novel Biological Targets and Therapeutic Areas

The indole scaffold is associated with a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects. mdpi.comnih.govmdpi.com The specific substitution pattern of this compound suggests that its derivatives could interact with a variety of biological targets, opening up new therapeutic avenues.

High-throughput screening of a library of this compound derivatives against a panel of disease-relevant targets could uncover novel biological activities. For example, given the known anticancer properties of many indole compounds, these derivatives could be tested against various cancer cell lines and key oncology targets like protein kinases, histone deacetylases, or topoisomerases. mdpi.commdpi.com

Moreover, the structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) suggests the potential for derivatives of this compound to modulate neurological pathways. mdpi.com Exploration of their activity at various G-protein coupled receptors (GPCRs) or ion channels could lead to new treatments for psychiatric or neurological disorders. The antiviral potential of fluorinated indoles has also been documented, suggesting that derivatives could be screened against viral targets. nih.govresearchgate.net

Development of Sustainable and Green Synthetic Methodologies for this compound

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve process efficiency. Future research should focus on developing sustainable and green synthetic methodologies for this compound and its derivatives.

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.netmdpi.commit.edu The development of a flow-based synthesis for this compound could lead to a more efficient and scalable manufacturing process. acs.org

Biocatalysis, the use of enzymes to perform chemical transformations, is another key area of green chemistry. nih.govresearchgate.net The potential for enzymatic fluorination or amination reactions in the synthesis of this compound could offer a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Additionally, the use of greener solvents, metal-free catalysis, and atom-economical reactions should be prioritized in the development of new synthetic routes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.